GNF179

Antimalarial Drug Resistance P. falciparum

GNF179 is a fully optimized imidazolopiperazine (IZP) analog with unique 8,8-dimethyl substitution enhancing metabolic stability and oral bioavailability. Unlike artemisinin, it does not induce dormancy and kills drug-resistant ring-stage parasites. Its distinct mechanism targets the ER secretory pathway via PfSEY1 inhibition, retaining potency against cipargamin-resistant strains. Ideal for dormancy studies, liver-stage assays, and resistance research. Ensure you procure the genuine compound to achieve reproducible results.

Molecular Formula C22H23ClFN5O
Molecular Weight 427.9 g/mol
Cat. No. B15560569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF179
Molecular FormulaC22H23ClFN5O
Molecular Weight427.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3
InChIKeyKFSKTWYDIHJITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNF179: A Validated Imidazolopiperazine (IZP) Antimalarial Probe with Quantified Potency and PK Profile for Plasmodium Research


GNF179 is a fully optimized imidazolopiperazine (IZP) analog and a member of a next-generation class of antimalarial compounds [1]. It is closely related to the clinical candidate KAF156 (Ganaplacide) and shares a mechanism of action distinct from standard antimalarials, targeting the Plasmodium intracellular secretory pathway by inhibiting protein trafficking and disrupting endoplasmic reticulum (ER) architecture [2]. GNF179 exhibits potent in vitro activity against both drug-sensitive and multidrug-resistant Plasmodium falciparum strains and demonstrates oral bioavailability in preclinical models [3].

Why Generic Antimalarials or Unoptimized IZPs Cannot Replace GNF179: The Case for a Tool Compound with Validated 8,8-Dimethyl Substitution


While several imidazolopiperazines (IZPs) and other antimalarial classes exist, simple substitution with a generic analog or even the clinical candidate KAF156 is not scientifically equivalent. GNF179 was specifically optimized with an 8,8-dimethyl substitution to enhance its metabolic stability and oral bioavailability, differentiating it from earlier IZP compounds [1]. Unlike artemisinin, which induces a state of dormancy in early ring-stage parasites that can lead to recrudescence, GNF179 does not induce dormancy and effectively kills these stages, including in artemisinin-resistant strains [2]. Furthermore, GNF179's unique mechanism—targeting the ER-based secretory pathway via SEY1 inhibition—is distinct from that of PfATP4 inhibitors like cipargamin, meaning it retains full potency against cipargamin-resistant parasites [3]. The following section provides direct, quantitative evidence of these specific differentiators.

GNF179 Evidence-Based Differentiation: Head-to-Head Potency, PK, and Resistance Profile Comparisons


Potency Against Multidrug-Resistant P. falciparum: GNF179 vs. KAF156 and Standard Antimalarials

GNF179 demonstrates potent, single-digit nanomolar activity against the multidrug-resistant Plasmodium falciparum W2 strain, with a reported IC50 of 4.8 nM [1]. This level of potency is comparable to or slightly more potent than the clinical-stage IZP KAF156, which exhibits an IC50 range of 6-17.4 nM against drug-resistant strains . Both compounds are significantly more potent than many standard-of-care antimalarials like chloroquine against resistant strains. Notably, GNF179 consistently inhibited all tested P. falciparum field isolates from Mali with an IC50 < 10 nM, outperforming the next-generation compound KDU691 which showed only moderate activity (median IC50 18-22 nM) in the same study [2].

Antimalarial Drug Resistance P. falciparum

Pharmacokinetic (PK) Profile: Low Clearance and High Oral Bioavailability in Murine Models

The 8,8-dimethyl substitution on the IZP scaffold of GNF179 was designed to improve metabolic stability and oral bioavailability. This optimization resulted in a favorable PK profile in mice, characterized by a low clearance rate (CL = 22 ml/min/kg), a large volume of distribution (Vss = 11.8 l/kg), a moderate mean residence time (MRT = 9 hours), and a suitable terminal half-life (t1/2 = 8.9 hours) [1]. This profile translates to significant in vivo efficacy: a single 100 mg/kg oral dose of GNF179 reduced Plasmodium berghei parasitemia levels by 99.7% and prolonged mouse survival by an average of 19 days [2]. Furthermore, a single oral dose of 15 mg/kg was able to protect against an infectious P. berghei sporozoite challenge, an outcome not observed with the clinical candidate NITD609 (cipargamin) in the same model [3].

Pharmacokinetics Oral Bioavailability In Vivo Efficacy

Overcoming Artemisinin Resistance: Absence of Dormancy Induction in Ring-Stage Parasites

A major limitation of artemisinin (ART) and its derivative dihydroartemisinin (DHA) is their induction of a quiescent, dormant state in early ring-stage P. falciparum parasites, which can lead to treatment failure and recrudescence. In direct contrast, GNF179 does not induce dormancy in ring-stage parasites [1]. In vitro studies show that while DHA exposure leads to a population of dormant rings that can recover, a 12-hour exposure to GNF179 effectively kills both normal rings and DHA-pretreated dormant rings of both wild-type and artemisinin-resistant (K13 mutant) parasites within 72 hours [2]. Furthermore, when used in combination with DHA, GNF179 effectively prevented the recrudescence of dormant rings, including those bearing pfk13 propeller mutations [2].

Artemisinin Resistance Drug Dormancy Recrudescence

Target Selectivity: Inhibition of ER-Resident SEY1 and Distinct Profile from PfATP4 Inhibitors

Recent target identification efforts have pinpointed Plasmodium SEY1, an essential dynamin-like GTPase involved in ER membrane fusion and architecture, as a direct target of GNF179. The compound has been shown to decrease the melting temperature of PfSEY1, bind to recombinant PfSEY1, and inhibit its GTPase activity, leading to observable changes in parasite ER and Golgi morphology [1]. This mechanism is distinct from that of other advanced antimalarials like cipargamin (KAE609), which targets the PfATP4 sodium pump. Crucially, while the clinically relevant G358S mutation in PfATP4 confers high-level resistance to cipargamin and (+)-SJ733 (withstanding micromolar concentrations), it does not confer cross-resistance to GNF179 [2]. Conversely, resistance to GNF179 has been mapped to mutations in genes like Pfugt, Pfact, and Pfcarl, which are associated with the compound's unique mechanism [3].

Mechanism of Action Target Engagement Resistance Mechanism

Key Research Applications for GNF179: Leveraging Quantified Differentiators in Malaria Drug Discovery


Validating PfSEY1 as a Drug Target and Investigating ER Biology in Plasmodium

GNF179 serves as the primary chemical probe for investigating the function of the essential ER-resident protein PfSEY1. Researchers can use GNF179 to induce specific ER morphological changes and inhibit protein trafficking, thereby dissecting the role of the secretory pathway in parasite development [1]. Its defined binding to PfSEY1 and inhibition of GTPase activity provides a robust assay for screening next-generation compounds targeting this pathway [2].

Elucidating Artemisinin-Induced Dormancy and Preventing Recrudescence

GNF179 is the tool of choice for studies on artemisinin resistance. Because it uniquely does not induce dormancy and is cidal against dormant rings, it can be used to synchronize cultures and isolate specific populations for transcriptomic or metabolomic analysis of the dormant state [1]. It is also the ideal partner compound for evaluating novel combination therapies designed to kill dormant parasites and prevent recrudescence in vitro [2].

Studying Causal Prophylaxis in Liver-Stage Malaria Models

GNF179's demonstrated ability to provide complete protection against a sporozoite challenge at a low oral dose (15 mg/kg) makes it a superior positive control for liver-stage drug screening assays [1]. Its failure to be substituted by compounds like NITD609 in the same model underscores its utility in defining the specific requirements for a compound to achieve causal prophylaxis [2].

Investigating Non-PfATP4-Mediated Mechanisms of Action

As resistance to PfATP4 inhibitors like cipargamin emerges clinically, GNF179 is a critical reagent for studying alternative killing mechanisms. Its full activity against PfATP4 G358S mutant parasites allows for the clean dissection of signaling pathways that are independent of sodium homeostasis disruption [1]. It can be used to generate resistant mutants (e.g., via PfCARL mutations) for comparative studies on the evolution and fitness costs of resistance to different drug classes [2].

Technical Documentation Hub

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